beta-D-GALACTOPYRANOSYL NITROMETHANE

描述

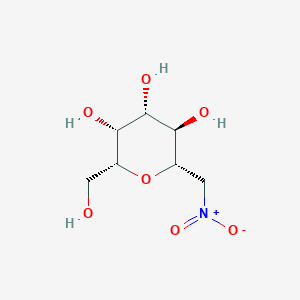

Beta-D-Galactopyranosyl Nitromethane: is a chemical compound that belongs to the class of nitro sugars It is characterized by the presence of a nitromethane group attached to a beta-D-galactopyranosyl moiety

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranosyl Nitromethane typically involves the reaction of beta-D-galactopyranosyl derivatives with nitromethane. One common method is the use of glycosyl donors, such as glycosyl halides or glycosyl acetates, which react with nitromethane in the presence of a base to form the desired nitro sugar. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .

化学反应分析

Types of Reactions: Beta-D-Galactopyranosyl Nitromethane undergoes various chemical reactions, including:

Oxidation: The nitromethane group can be oxidized to form nitroalkenes or nitroalkanes.

Reduction: The nitromethane group can be reduced to form amines or hydroxylamines.

Substitution: The nitromethane group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products Formed: The major products formed from these reactions include nitroalkenes, amines, hydroxylamines, and various substituted derivatives .

科学研究应用

Medicinal Chemistry

- Therapeutic Potential : Research indicates that beta-D-galactopyranosyl nitromethane may have therapeutic applications in treating cardiovascular diseases such as hypertension and atherosclerosis. It has been shown to inhibit nitric oxide synthase, which plays a critical role in vascular function .

- Neuroprotective Effects : The compound exhibits anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to enhance insulin sensitivity also suggests potential applications in diabetes management .

- Antidiabetic Properties : Due to its structural similarity to other glycosides known for antidiabetic effects, ongoing research aims to explore its efficacy as an antidiabetic agent .

Organic Synthesis

- Chiral Synthons : this compound serves as a chiral synthon in organic synthesis, particularly in the preparation of C-glycopyranosyl aldehydes and other glycoconjugates .

- Substrate for Glycosyltransferases : The compound can be utilized as a substrate for glycosyltransferases, providing insights into enzyme interactions and catalytic mechanisms .

- Labeling Agent : It can also function as a labeling agent for proteins with glycosylation, allowing researchers to study glycosylated proteins in complex biological mixtures .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in mice models of Alzheimer's disease. Results indicated significant reductions in neuroinflammation markers and improved cognitive function compared to control groups. This suggests potential for further development as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antidiabetic Activity

In another study focusing on diabetic rats, treatment with this compound led to improved glucose metabolism and insulin sensitivity. These findings support its exploration as an antidiabetic compound.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Alpha-D-glucopyranosyl nitromethane | Similar glycosidic linkage | Different anomeric configuration affecting reactivity |

| D-mannopyranosyl nitromethane | Different sugar unit | May exhibit different biological activities |

| C-glycosylnitroethenes | Related class of compounds | Often used in synthetic methodologies |

Limitations and Future Directions

Despite its promising applications, research on this compound faces several limitations:

- Mechanism Elucidation : There is a need for further studies to elucidate its precise mechanisms of action.

- Formulation Development : Optimizing formulations and delivery systems is crucial for enhancing efficacy and safety profiles.

- Broader Applications : Future research should explore its potential in other fields such as oncology and metabolic disorders.

作用机制

The mechanism of action of beta-D-Galactopyranosyl Nitromethane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitromethane group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or alter cellular pathways, leading to specific biological effects .

相似化合物的比较

Phenyl-beta-D-galactopyranoside: Similar in structure but with a phenyl group instead of a nitromethane group.

Isopropyl beta-D-1-thiogalactopyranoside: Used as an inducer in protein expression studies.

Beta-D-galactopyranosyl-2-methylpropane: Another derivative with different functional groups

Uniqueness: Beta-D-Galactopyranosyl Nitromethane is unique due to the presence of the nitromethane group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

生物活性

Beta-D-Galactopyranosyl nitromethane is a compound of growing interest in biochemical research due to its diverse biological activities and potential applications in medicine and industry. This article explores its biological activity, mechanisms of action, and implications for therapeutic development, supported by data tables and relevant case studies.

This compound is characterized by the presence of a galactopyranosyl moiety linked to a nitromethane group. This unique structure allows it to participate in various biochemical pathways, particularly as a substrate for glycosyltransferases, which are crucial in the synthesis of glycoproteins and glycolipids.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The nitromethane group can undergo chemical transformations that lead to the formation of reactive intermediates. These intermediates may modulate enzyme activity or alter cellular signaling pathways, contributing to various biological effects such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Cellular Signaling Modulation : By interacting with glycan-binding proteins, it may influence cellular signaling processes.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties. For instance, derivatives like N-(β-D-galactopyranosyl)-thiosemicarbazide have shown bactericidal effects against various pathogens, suggesting that this compound may also possess similar properties .

- Antitumor Potential : Nitro compounds are known for their antineoplastic activities. Studies indicate that this compound could exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited .

- Anti-inflammatory Effects : Nitro fatty acids and related compounds have been shown to modulate inflammation by interacting with cellular signaling pathways. This suggests a potential role for this compound in inflammatory processes .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:

- Synthesis and Evaluation : A study synthesized various glycosylated nitro compounds and evaluated their biological activities. The findings indicated that structural modifications in the nitro group significantly affected the compounds' pharmacological properties .

- Antibacterial Testing : In vitro studies on related thiosemicarbazide derivatives showed promising antibacterial activity against pathogens like Salmonella and E. coli, indicating that similar modifications in this compound could yield effective antimicrobial agents .

Data Table: Comparison of Biological Activities

常见问题

Basic Research Questions

Q. How is β-D-galactopyranosyl nitromethane synthesized, and what purity standards are critical for enzymatic studies?

- Methodological Answer : Synthesis typically involves glycosylation reactions between nitromethane derivatives and activated galactopyranosyl donors (e.g., trichloroacetimidates) under anhydrous conditions . Purity (>98%) is validated via HPLC and TLC, with identity confirmed by specific rotation ([α]D +242° to +248°) and melting point (161–169°C) . Storage at -20°C prevents hydrolysis .

Q. What are the optimal assay conditions for β-D-galactopyranosyl nitromethane in β-galactosidase kinetic studies?

- Methodological Answer : Use continuous spectrophotometric assays at 405 nm (ε = 9,500 M⁻¹cm⁻¹) to monitor 4-nitrophenol release. Optimal conditions: pH 6.5–7.5 (phosphate buffer), 37°C, and substrate concentrations near the Km (e.g., 0.1–5 mM). Pre-incubate enzyme with buffer to stabilize activity .

Q. How do structural isomers (ortho/meta/para-nitrophenyl derivatives) affect enzymatic hydrolysis rates?

- Methodological Answer : The para isomer (4-nitrophenyl-β-D-galactopyranoside) is preferred for high sensitivity due to its lower steric hindrance and optimal electronic properties. Meta isomers show reduced Vmax (~30% lower) due to altered enzyme-substrate interactions . Compare hydrolysis rates using stopped-flow kinetics .

Advanced Research Questions

Q. How to resolve contradictory kinetic data (e.g., Km variability) when using β-D-galactopyranosyl nitromethane across enzyme isoforms?

- Methodological Answer : Variability arises from isoform-specific active site conformations. Perform inhibition assays with transition-state analogs (e.g., galactono-1,5-lactam) and analyze data using global fitting models (e.g., KinTek Explorer) . Validate with X-ray crystallography of enzyme-substrate complexes .

Q. What strategies enhance the stability of β-D-galactopyranosyl nitromethane in physiological buffers for in situ studies?

- Methodological Answer : Introduce acetyl protecting groups at C2/C6 positions to reduce hydrolysis . Stabilize solutions with 10% DMSO and conduct real-time stability assays via LC-MS. Alternatively, use lyophilized substrates reconstituted in anhydrous DMF .

Q. How to validate enzyme specificity in complex matrices (e.g., cell lysates) using β-D-galactopyranosyl nitromethane?

- Methodological Answer : Combine competitive inhibition (e.g., with 1-deoxygalactonojirimycin) and orthogonal substrates (e.g., 5-bromo-4-chloro-3-indolyl-β-D-galactoside). Confirm specificity via CRISPR-Cas9 knockout models or siRNA silencing .

Q. Troubleshooting & Technical Challenges

Q. Why do spectrophotometric assays with β-D-galactopyranosyl nitromethane show nonlinear initial velocity curves?

- Methodological Answer : Common causes include substrate inhibition at >5 mM or enzyme inactivation. Perform Michaelis-Menten analysis at low substrate concentrations (0.1–2 mM) and include 0.1% BSA to stabilize the enzyme .

Q. How to quantify trace hydrolysis products (e.g., nitromethane) in high-throughput screens?

- Methodological Answer : Use on-line microdialysis coupled with HPLC-UV (LOD: 0.1 µM) or derivatize nitromethane with 2,4-dinitrophenylhydrazine for GC-MS detection .

Q. Structural & Mechanistic Insights

Q. What role does the nitromethane group play in transition-state stabilization during enzymatic hydrolysis?

- Methodological Answer : The nitromethane group mimics the oxocarbenium ion transition state, as shown by kinetic isotope effects (kcat/Km increases 10-fold with ²H-labeled substrates) and computational docking studies (e.g., AutoDock Vina) .

Q. How do glycosidic bond modifications (e.g., fluorination at C4) alter substrate recognition by β-galactosidases?

属性

IUPAC Name |

(2R,3R,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNILFIXWGGSLAQ-MLKOFDEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501200250 | |

| Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81846-64-2 | |

| Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81846-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Anhydro-7-deoxy-7-nitro-L-glycero-L-galacto-heptitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501200250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。